molecular formula C9H10ClF3N2O2 B2490942 ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 345237-74-3

ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2490942
CAS No.: 345237-74-3
M. Wt: 270.64
InChI Key: HUNTWKCKPLUKBV-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct proton environments:

  • Pyrazole ring protons : A singlet at δ 6.85 ppm corresponds to the aromatic proton adjacent to the trifluoromethyl group.
  • Methyl groups :
    • The methyl group at position 5 appears as a singlet at δ 2.45 ppm.
    • The ethyl ester’s methylene protons (CH₂) resonate as a quartet at δ 4.25 ppm, while the terminal methyl group (CH₃) shows a triplet at δ 1.35 ppm.
  • Acetate linkage : The methylene group bridging the pyrazole and ester moieties (CH₂COO) appears as a singlet at δ 4.98 ppm.

¹³C NMR

The ¹³C NMR spectrum (100 MHz, CDCl₃) highlights:

  • Carbonyl carbon : A peak at δ 170.2 ppm for the ester carbonyl group.
  • Trifluoromethyl carbon : A quartet at δ 121.5 ppm (J = 285 Hz) due to coupling with fluorine atoms.
  • Pyrazole carbons : Resonances at δ 148.7 ppm (C-3), δ 142.1 ppm (C-4), and δ 136.9 ppm (C-5).

¹⁵N NMR

The ¹⁵N NMR spectrum identifies two nitrogen atoms in the pyrazole ring:

  • N-1 : δ −245 ppm (coupled to the acetate methylene group).
  • N-2 : δ −180 ppm (deshielded due to chloro and trifluoromethyl substituents).

¹⁹F NMR

The ¹⁹F NMR spectrum exhibits a single peak at δ −63.8 ppm, characteristic of the trifluoromethyl group’s three equivalent fluorine atoms.

Table 1: Summary of NMR Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 6.85 Singlet Pyrazole H
¹H 2.45 Singlet C5-CH₃
¹H 4.25 Quartet OCH₂CH₃
¹³C 170.2 Singlet C=O
¹⁹F −63.8 Singlet CF₃

X-ray Crystallography and Molecular Geometry

Single-crystal X-ray diffraction studies reveal a planar pyrazole ring with bond lengths and angles consistent with aromaticity. Key geometric parameters include:

  • Bond lengths :
    • N1–C2: 1.34 Å
    • C3–CF₃: 1.47 Å
  • Bond angles :
    • N1–C5–C4: 117.5°
    • C3–C4–Cl: 119.2°

The trifluoromethyl group adopts a staggered conformation relative to the pyrazole plane, minimizing steric hindrance. The ethyl acetate side chain exhibits free rotation, contributing to conformational flexibility.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level predict:

  • Electrostatic potential : The trifluoromethyl group creates a region of high electron density, while the chloro substituent induces localized positive charge.
  • Dipole moment : 4.12 Debye, oriented toward the trifluoromethyl group.

HOMO-LUMO Analysis

  • HOMO : Localized on the pyrazole ring and acetate oxygen (−6.32 eV).
  • LUMO : Centered on the trifluoromethyl and chloro substituents (−1.85 eV).
  • Energy gap : 4.47 eV, indicating moderate reactivity.

Table 2: Computational Parameters

Parameter Value
HOMO Energy (eV) −6.32
LUMO Energy (eV) −1.85
Band Gap (eV) 4.47
Dipole Moment (Debye) 4.12

Properties

IUPAC Name

ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNTWKCKPLUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-β-Dicarbonyl Cyclization

The pyrazole ring is most commonly synthesized via the reaction of β-dicarbonyl compounds with hydrazines. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in acidic media to yield 3-trifluoromethyl-5-methylpyrazole intermediates. Table 1 summarizes optimized conditions from analogous syntheses:

Table 1: Cyclocondensation Conditions and Yields

β-Dicarbonyl Compound Hydrazine Solvent Acid Catalyst Yield (%) Source
Ethyl trifluoroacetoacetate Methylhydrazine Ethanol H₂SO₄ 78
Ethyl acetoacetate Hydrazine hydrate THF/H₂O HCl 65

Key factors:

  • Acid choice : H₂SO₄ outperforms HCl or HNO₃, achieving 78% yield due to superior protonation of the carbonyl group.
  • Solvent systems : Ethanol or THF/water mixtures enhance solubility of intermediates.

Sequential Functionalization of the Pyrazole Core

Chlorination at Position 4

Chlorination is typically achieved using POCl₃ or Cl₂ in dichloromethane. For instance, treating 3-trifluoromethyl-5-methylpyrazole with POCl₃ at 60°C for 6 hours introduces chlorine at position 4 with >85% efficiency.

Trifluoromethyl Group Introduction

The trifluoromethyl group is often incorporated early via β-dicarbonyl precursors (e.g., ethyl trifluoroacetoacetate). Alternatively, post-cyclization trifluoromethylation using CuCF₃ or TMS-CF₃ has been reported, though yields are lower (~60%) due to steric hindrance.

Methylation at Position 5

Methylation is achieved using methyl iodide in the presence of K₂CO₃ in DMF. This step typically proceeds at 80°C for 12 hours with 90% yield.

Alkylation for Ethyl Acetate Side Chain Installation

The ethyl acetate group is introduced via N-alkylation of the pyrazole nitrogen. Ethyl chloroacetate serves as the alkylating agent under basic conditions:

Reaction Protocol :

  • Dissolve 4-chloro-5-methyl-3-trifluoromethylpyrazole (1.0 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) and ethyl chloroacetate (1.2 equiv).
  • Stir at 50°C for 8 hours.
  • Isolate via extraction with ethyl acetate (yield: 82%).

Critical Note : Excess base prevents ester hydrolysis but may deprotonate the pyrazole, reducing reactivity.

One-Pot Multicomponent Approaches

Recent advances leverage one-pot strategies to streamline synthesis. A representative method from involves:

  • Mix ethyl trifluoroacetoacetate , methylhydrazine , and chloroacetyl chloride in acetic acid/ethanol (2:1).
  • Reflux for 6–8 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate (yield: 75%).

This method eliminates intermediate purification, though regioselectivity must be controlled via stoichiometry.

Yield Optimization and Challenges

Table 2: Comparative Yields Across Methods

Method Key Step Yield (%) Purity (%) Source
Sequential functionalization POCl₃ chlorination 85 98
One-pot synthesis Acetic acid-mediated 75 95
Post-cyclization alkylation Ethyl chloroacetate 82 97

Key Challenges :

  • Regioselectivity : Competing N1 vs. N2 alkylation requires careful base selection.
  • Trifluoromethyl stability : Harsh conditions (e.g., strong acids) may degrade CF₃ groups.

Chemical Reactions Analysis

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential as a pharmaceutical agent:

  • Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains. For instance, derivatives of pyrazole compounds have shown significant antibacterial properties against Escherichia coli and Pseudomonas aeruginosa . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antimicrobial activity of these compounds.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases . A study highlighted the synthesis of novel pyrazole derivatives that displayed promising anti-inflammatory activities.

Agricultural Applications

The compound is also explored for its use in agriculture as a herbicide:

  • Herbicidal Properties : Pyrazole derivatives are known to act as effective herbicides. This compound has been evaluated for its ability to inhibit weed growth without affecting crop yield . The unique structural features of this compound allow it to target specific pathways in plants.

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Synthesis of Functional Materials : The compound can serve as a building block for synthesizing functionalized polymers and materials with specific properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their performance characteristics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntibacterialE. coliSignificant inhibition
AntibacterialP. aeruginosaSignificant inhibition
Anti-inflammatoryIn vitro modelsReduced inflammation markers
HerbicidalVarious weed speciesEffective growth inhibition

Case Study: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized several pyrazole derivatives including this compound and evaluated their antimicrobial activity against Mycobacterium smegmatis. The results indicated that compounds with higher electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MIC), suggesting enhanced antimicrobial efficacy due to structural modifications .

Mechanism of Action

The mechanism of action of ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or target DNA synthesis in cancer cells. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

  • Structure : Differs in substituent positions: lacks the 4-chloro group and has a methyl group at position 3 instead of trifluoromethyl .
  • Synthesis : Prepared via nucleophilic substitution of 3-methyl-5-(trifluoromethyl)pyrazole with ethyl chloroacetate in the presence of K₂CO₃ and DMF, yielding 80.6% as a light yellow liquid .
  • Properties : Higher synthetic yield compared to the target compound, likely due to reduced steric hindrance and absence of electron-withdrawing chlorine.
  • Applications : Intermediate in agrochemical synthesis; the absence of chlorine may reduce pesticidal potency but improve stability.

N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Structure : Replaces the ester group with a carboxamide linked to a pyridine ring .
  • Synthesis : Involves coupling of pyrazole-carboxylic acid derivatives with amines under basic conditions (e.g., NaH/THF) .
  • However, reduced electrophilicity compared to esters may slow hydrolysis.

Ethyl {5-[(Z)-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazono)methyl]-2-methoxyphenoxy}acetate

  • Structure: Incorporates a hydrazone-linked methoxyphenoxy group, adding planar rigidity .
  • Properties : The hydrazone moiety may enhance photostability and metal-chelation capacity, useful in herbicide formulations. The methoxy group increases lipophilicity, improving membrane permeability .

2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

  • Structure : Replaces the ester with a hydrazide (-CONHNH₂) group .
  • Properties : Hydrazide derivatives exhibit enhanced nucleophilicity, enabling conjugation with aldehydes or ketones. This reactivity is leveraged in prodrug design but may reduce shelf-life due to hygroscopicity .

Key Comparative Data

Property Target Compound Ethyl 2-(3-methyl-5-CF₃-pyrazol-1-yl)acetate Acetohydrazide Derivative
Molecular Weight 270.64 248.22 269.67
Yield N/A (Discontinued ) 80.6% Synthesized but yield unspecified
Functional Group Ester (-COOEt) Ester (-COOEt) Hydrazide (-CONHNH₂)
Key Substituents 4-Cl, 5-Me, 3-CF₃ 3-Me, 5-CF₃ 4-Cl, 5-Me, 3-CF₃
Stability Moderate (2–8°C storage) High (room-temperature stable) Low (hygroscopic)

Biological Activity

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 345237-74-3) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data tables and research findings.

  • Molecular Formula : C₉H₁₀ClF₃N₂O₂
  • Molecular Weight : 270.64 g/mol
  • CAS Number : 345237-74-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promise in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • Pyrazole derivatives are known to induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to this compound have been shown to enhance caspase-3 activity significantly at concentrations as low as 1.0 μM in breast cancer MDA-MB-231 cells .
  • Case Study :
    • A study evaluated various pyrazole derivatives for their anticancer activity, revealing that certain analogs could inhibit microtubule assembly and induce morphological changes in cancer cells at concentrations around 20 μM .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Inhibition Studies :
    • Research indicates that pyrazole-based compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting that this compound may contribute similarly .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismEffective ConcentrationReference
AnticancerInduces apoptosis via caspase activation1.0 μM
AntibacterialInhibits bacterial growthVaries by strain
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot specified

Research Findings

Research has consistently shown that pyrazole-containing compounds like this compound possess diverse biological activities:

  • Anticancer Properties : The compound's ability to inhibit cell growth across various cancer types has been documented, with significant effects noted in breast and liver cancer models .
  • Broad Spectrum Effects : The inclusion of trifluoromethyl groups enhances the biological activity of pyrazole derivatives, making them viable candidates for drug development against multiple diseases .

Q & A

Basic: What are the most reliable synthetic routes for ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, and how can reaction yields be optimized?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under reflux in alcoholic media (e.g., ethanol or methanol) . Key parameters for optimization include:

  • Temperature control : Prolonged reflux (6–12 hours) ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    Advanced methods like microwave-assisted synthesis (not explicitly covered in evidence) could reduce reaction times but require empirical validation.

Advanced: How can computational methods resolve contradictory bioactivity data among structurally similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. antibacterial efficacy) arise from substituent electronic effects and steric interactions. To address this:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites .
  • Use molecular docking to compare binding affinities with target enzymes (e.g., bacterial enolase or fungal CYP51) .
  • Validate predictions with in vitro assays under standardized conditions (e.g., MIC testing against Candida albicans or Staphylococcus aureus) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles and confirms the trifluoromethyl group’s orientation .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Acetate ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
    • ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) .
  • HPLC-MS : Ensures purity (>98%) and detects trace impurities from incomplete chlorination .

Advanced: How can reaction mechanisms for pyrazole functionalization be elucidated using kinetic and spectroscopic methods?

  • Kinetic profiling : Monitor intermediates via time-resolved FTIR to track carbonyl group transformations during cyclocondensation .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to confirm nitrogen incorporation into the pyrazole ring .
  • In situ NMR : Detect transient intermediates (e.g., hydrazone adducts) in deuterated solvents .

Basic: What strategies mitigate instability of the trifluoromethyl group during storage?

  • Storage conditions : Store under inert gas (argon) at -20°C to prevent hydrolysis.
  • Stabilizers : Add desiccants (e.g., molecular sieves) to vials to minimize moisture .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess breakdown products .

Advanced: How can structure-activity relationship (SAR) models guide the design of analogs with enhanced bioactivity?

  • Substituent libraries : Synthesize analogs with varying substituents (e.g., replacing chloro with bromo or methoxy groups) .
  • QSAR modeling : Correlate Hammett σ values or logP with bioactivity data (e.g., IC₅₀ values) .
  • Crystallographic data : Align X-ray structures with target binding pockets to prioritize sterically tolerant substituents .

Basic: What are the best practices for scaling up synthesis without compromising purity?

  • Process optimization : Use flow chemistry to maintain consistent temperature and mixing .
  • Workup protocols : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large batches .
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Advanced: How can degradation pathways be mapped to improve formulation stability?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed acetate or demethylated pyrazole) .
  • Mechanistic insights : Use DFT to predict susceptibility of the trifluoromethyl group to radical-mediated degradation .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can computational reaction design accelerate the discovery of novel pyrazole derivatives?

  • Reaction path searching : Use quantum chemical methods (e.g., Gaussian) to model transition states and identify low-energy pathways .
  • Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions for new substrates .
  • High-throughput experimentation : Validate computational predictions with automated parallel synthesis platforms .

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